molecular formula C₂₅H₃₁N₃O₁₀ B1144624 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- CAS No. 59389-71-8

1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-

Cat. No. B1144624
CAS RN: 59389-71-8
M. Wt: 533.53
InChI Key:
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Description

1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-Tetraacetate is an intermediate of 5-Deazariboflavin, which is utilized in photosensitized cleavage of thymine dimer, used in the study of the action of photoreactivation enzymes. It is also used in synthesis of 5-deazaflavin adenine dinucleotide (5-dFAD).

Scientific Research Applications

Anti-Hepatitis B Virus Activity

Compounds structurally related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol have been studied for their antiviral activities, particularly against hepatitis B virus (HBV). A study by El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives and found these compounds to exhibit moderate to high activities against HBV (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Synthesis and Chemical Properties

The chemical synthesis of related compounds has been a subject of interest in scientific research. Yavari and Esnaashari (2005) reported on the three-component one-pot synthesis of Functionalized 1,2,3,6-Tetrahydropyrano[4,3-b]pyrroles, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Yavari & Esnaashari, 2005).

Stability Constants of Metal Complexes

Research by Moreno-Carretero and Salas-peregrin (1985) focused on the stability constants of Ag(I), Zn(II), Cd(II), and Hg(II) complexes with pyrimidine derivatives. Their work provides insight into the interactions between these metal ions and pyrimidine derivatives in various ionic strengths, which is crucial for understanding their potential applications in catalysis and materials science (Moreno-Carretero & Salas-peregrin, 1985).

Synthesis of Flavin Analogues

Studies have also explored the synthesis of flavin analogues using pyrimidine derivatives. Ashton and Brown (1980) described the synthesis of 8-demethyl-8-hydroxy-5-deazariboflavins, highlighting the utility of pyrimidine derivatives in creating biologically relevant molecules (Ashton & Brown, 1980).

Polyhydroxylated Compound Synthesis

Research into the synthesis of polyhydroxylated compounds, such as tetrahydrothiophene, has also incorporated pyrimidine derivatives. Halila, Benazza, and Demailly (2001) demonstrated the synthesis of polyhydroxylated tetrahydrothiophene from dibrominated derivatives of tetritols, pentitols, and hexitols, including compounds related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol (Halila, Benazza, & Demailly, 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- involves the conversion of ribose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-Ribose", "3,4-dimethylbenzaldehyde", "Urea", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of D-Ribose to Ribitol", "D-Ribose is treated with sodium borohydride in methanol to yield ribitol.", "Step 2: Protection of Ribitol", "Ribitol is protected by reacting with acetic anhydride in the presence of sodium hydroxide to form ribitol acetate.", "Step 3: Conversion of Ribitol Acetate to 3,4-dimethylphenylhydrazone Ribitol Acetate", "Ribitol acetate is reacted with 3,4-dimethylbenzaldehyde in ethanol to form 3,4-dimethylphenylhydrazone ribitol acetate.", "Step 4: Conversion of 3,4-dimethylphenylhydrazone Ribitol Acetate to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-", "3,4-dimethylphenylhydrazone ribitol acetate is reacted with urea in water to form the desired compound, 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-." ] }

CAS RN

59389-71-8

Product Name

1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-

Molecular Formula

C₂₅H₃₁N₃O₁₀

Molecular Weight

533.53

Origin of Product

United States

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